4-(4-Methylcyclohexyl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
4-(4-methylcyclohexyl)aniline |
InChI |
InChI=1S/C13H19N/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h6-11H,2-5,14H2,1H3 |
InChI Key |
ACRINFORRKOCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Methylcyclohexyl Aniline and Its Derivatives
Established Synthetic Pathways to 4-(4-Methylcyclohexyl)aniline
Classical Amination and Cyclohexane (B81311) Functionalization Approaches
Traditional methods for synthesizing this compound often involve the functionalization of a pre-existing cyclohexane ring followed by the introduction of an amino group. One common strategy begins with 4-methylcyclohexanol, which can be converted to 4-methylcyclohexene (B165706) through an acid-catalyzed dehydration reaction. scribd.comyoutube.comscribd.com This alkene can then undergo various transformations to introduce the aniline (B41778) moiety.
Another classical approach involves the reaction of 4-methylcyclohexanone (B47639) with a suitable amine in the presence of a reducing agent, a process known as reductive amination. This method directly forms the C-N bond and establishes the cyclohexylamine (B46788) core.
Furthermore, the direct synthesis of 4,4'-methylenedianiline (B154101) from aniline and formaldehyde (B43269) is a well-established industrial process. chemicalbook.comgoogle.com While not directly producing this compound, the methodologies employed in this large-scale synthesis, such as controlling reaction conditions to favor specific isomers, provide insights into aniline derivative synthesis.
Hydrogenation-Based Routes to Cyclohexyl Anilines
Hydrogenation of aromatic compounds is a fundamental and widely used method for the synthesis of their saturated cyclic counterparts. In the context of this compound, this typically involves the reduction of an aniline derivative. For instance, the catalytic hydrogenation of 4-methylaniline over various metal catalysts can yield 4-methylcyclohexylamine. byu.edu The choice of catalyst and reaction conditions is crucial to achieve high yield and selectivity, avoiding over-reduction or side reactions.
The hydrogenation of nitroarenes to anilines is another key transformation. For example, 1-methanesulfonyl-4-nitro-benzene can be hydrogenated over a palladium on carbon (Pd/C) catalyst to produce 4-methanesulfonylaniline. Similarly, bimetallic copper/nickel nanoparticles have been shown to be effective catalysts for the hydrogenation of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline. rsc.org These methods highlight the potential for producing substituted anilines that could then be further processed.
Moreover, metal-free hydrogenation approaches have emerged. For instance, the reduction of N-phenyl amines to the corresponding cyclohexylamine derivatives can be achieved using H₂ in the presence of B(C₆F₅)₃ under mild conditions. acs.org This represents a significant advancement in avoiding heavy metal catalysts.
Advanced and Stereoselective Synthesis of this compound Isomers
The cyclohexane ring in this compound can exist as cis and trans isomers, which can have different physical and chemical properties. libretexts.orglibretexts.orgstackexchange.comyoutube.comyoutube.com Therefore, controlling the stereochemistry during synthesis is of great importance.
Strategies for Achieving Cis/Trans Isomer Control in Cyclohexyl Ring Systems
Controlling the cis/trans isomer ratio in substituted cyclohexanes is a central theme in stereoselective synthesis. The relative orientation of substituents on a cyclohexane ring can be influenced by the choice of starting materials, reagents, and reaction conditions. For disubstituted cycloalkanes, the terms cis and trans are used to denote whether the substituents are on the same or opposite sides of the ring, respectively. libretexts.orglibretexts.org
In hydrogenation reactions, the catalyst and reaction conditions play a pivotal role in determining the stereochemical outcome. For example, the hydrogenation of a substituted aniline may proceed through different intermediates, leading to a mixture of cis and trans products. The choice of a specific catalyst can favor the formation of one isomer over the other. A patented method for the preparation of trans-4-methylcyclohexylamine involves a rearrangement reaction of trans-4-methylcyclohexanecarboxylic acid with sodium azide (B81097) and a protonic acid. google.com This process claims a high yield and optical purity of the trans isomer.
Development of Novel Catalytic and Reagent-Based Stereoselective Methods
Recent advances in catalysis have led to the development of highly stereoselective methods for the synthesis of substituted cyclohexylamines. Visible-light-enabled photoredox catalysis has been utilized for the [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, providing access to highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities. nih.govnih.govrsc.org This method allows for the creation of multiple stereocenters in a controlled manner.
Furthermore, the use of chiral catalysts can induce enantioselectivity in these reactions. For instance, the incorporation of a chiral phosphoric acid in the aforementioned photoredox-catalyzed cycloaddition has been shown to achieve moderate to good enantioselectivity. nih.govrsc.org Organocatalysis has also proven effective in stereoselective synthesis. For example, the Takemoto organocatalyst has been used to produce isoindolinone substituted with a pyrazole (B372694) ring with high enantioselectivity. nih.gov These advanced catalytic systems offer powerful tools for the precise synthesis of specific stereoisomers of complex molecules.
Derivatization Strategies for Functionalized this compound Compounds
Derivatization of this compound allows for the introduction of various functional groups, leading to a wide range of compounds with tailored properties. libretexts.org These derivatization reactions can target the amino group or the aromatic ring.
The amino group of this compound can undergo a variety of reactions, such as N-alkylation, acylation, and sulfonylation, to produce a diverse set of derivatives. For example, N-alkylation can be achieved using various alkylating agents, and recent methods have explored the use of CO₂ and carboxylic acid derivatives for this purpose. researchgate.netionike.com
Synthesis of N-Substituted this compound Derivatives
The amino group of this compound serves as a reactive handle for the introduction of a wide array of substituents, leading to the formation of N-substituted derivatives with tailored properties. Common strategies for N-substitution include N-alkylation, N-acylation, and N-arylation.
N-Alkylation: The direct alkylation of the amino group can be achieved through various methods. One common approach is reductive amination, which involves the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent. This method is highly versatile for creating secondary and tertiary amines. Another strategy is the direct reaction with alkyl halides, although this can sometimes lead to over-alkylation. To circumvent this, specific catalytic systems, such as those employing ionic liquids or metal catalysts like cobalt, have been developed to promote selective mono-N-alkylation of anilines. nih.govunb.ca
N-Acylation: The reaction of this compound with acyl chlorides or anhydrides readily yields the corresponding N-acyl derivatives. This straightforward reaction is often used to introduce amide functionalities, which can alter the electronic and physical properties of the molecule and serve as precursors for further chemical transformations.
N-Arylation: The formation of a diarylamine by coupling this compound with an aryl halide is typically accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, utilizing palladium catalysts with specialized phosphine (B1218219) ligands, is a powerful and widely used method for this purpose. Alternatively, the Ullmann condensation, which employs copper catalysts, can also be used, often requiring higher reaction temperatures. elsevierpure.com These methods allow for the synthesis of a diverse range of N-aryl derivatives.
A representative, though not exhaustive, summary of potential N-substitution reactions for this compound is presented below, based on general reactivity patterns of anilines.
| Reagent Type | General Reaction | Catalyst/Conditions | Product Type |
| Aldehyde/Ketone | Reductive Amination | NaBH₃CN, NaBH(OAc)₃, or H₂/Catalyst | N-Alkyl aniline |
| Alkyl Halide | N-Alkylation | Base (e.g., K₂CO₃), optional catalyst | N-Alkyl aniline |
| Acyl Chloride/Anhydride | N-Acylation | Base (e.g., pyridine, triethylamine) | N-Acyl aniline (Amide) |
| Aryl Halide | Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base | N-Aryl aniline |
| Aryl Halide | Ullmann Condensation | Cu catalyst (e.g., CuI), base, high temperature | N-Aryl aniline |
Incorporation of the this compound Moiety into Larger Molecular Architectures
The this compound scaffold can be integrated into larger and more complex molecular structures, such as polymers and dyes. This incorporation leverages the reactivity of the aniline functional group to build extended molecular systems.
Polymer Synthesis: The bifunctional nature of aniline derivatives allows them to serve as monomers in polymerization reactions. For instance, polyamides can be synthesized by reacting a diamine derivative of this compound with a dicarboxylic acid chloride. Similarly, polyimides, known for their thermal stability, can be prepared by the condensation of a diamine with a dianhydride. nih.govjchemrev.combldpharm.comresearchgate.netnih.govnih.govnih.govijsr.net The inclusion of the bulky and aliphatic 4-methylcyclohexyl group can influence the physical properties of the resulting polymers, such as their solubility, thermal behavior, and mechanical strength.
Azo Dye Synthesis: Azo dyes, characterized by the -N=N- linkage, are a significant class of synthetic colorants. elsevierpure.combldpharm.com The synthesis of an azo dye involves the diazotization of an aromatic amine, such as this compound, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then coupled with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline derivative, to yield the final azo dye. elsevierpure.com The specific color of the dye is determined by the electronic nature of the substituents on the aromatic rings.
Liquid Crystals: The rigid and elongated structure of molecules containing the this compound moiety makes them candidates for applications in liquid crystal technology. For example, non-symmetric dimeric liquid crystals have been prepared that incorporate an aniline-based Schiff base unit. The this compound can be a precursor to such Schiff bases through condensation with an appropriate aldehyde. The resulting materials exhibit various mesophases, and their properties are influenced by the interplay between the different molecular fragments. nih.gov
The table below illustrates the general approaches for incorporating the this compound unit into larger structures.
| Application Area | General Synthetic Approach | Key Reactants | Resulting Structure |
| Polyamides | Polycondensation | Diamine derivative, Dicarboxylic acid chloride | Polymer with repeating amide linkages |
| Polyimides | Polycondensation | Diamine derivative, Dianhydride | Polymer with repeating imide linkages |
| Azo Dyes | Diazotization followed by Azo Coupling | This compound, NaNO₂/HCl, Coupling component (e.g., phenol) | Molecule with Ar-N=N-Ar' structure |
| Liquid Crystals | Schiff Base Condensation | This compound, Aromatic aldehyde | Imine-containing mesogenic molecule |
Advanced Structural Elucidation and Conformational Analysis of 4 4 Methylcyclohexyl Aniline
Spectroscopic Characterization for Conformational and Stereochemical Assignment
Spectroscopic methods are indispensable tools for the unambiguous determination of molecular structure. For 4-(4-Methylcyclohexyl)aniline, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information regarding its stereoisomers and conformation.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiationstackexchange.comnih.govtutorchase.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for distinguishing between the cis and trans isomers of this compound. This differentiation is primarily based on the distinct chemical shifts and coupling constants of the protons on the cyclohexane (B81311) ring. tutorchase.com
In the ¹H NMR spectrum, the proton attached to the carbon bearing the aniline (B41778) group (the methine proton) exhibits a chemical shift that is highly dependent on its orientation (axial or equatorial). Generally, equatorial protons resonate at a lower field (higher ppm) compared to their axial counterparts due to anisotropic effects of the C-C single bonds in the cyclohexane ring. mriquestions.com
The key to differentiating cis and trans isomers lies in the coupling constants (J-values) between adjacent protons on the cyclohexane ring. The magnitude of the vicinal coupling constant (³JHH) is dictated by the dihedral angle between the coupled protons, a relationship described by the Karplus equation. cdnsciencepub.com
In the trans isomer, the aniline and methyl groups can both occupy equatorial positions in the more stable chair conformation. This results in the methine proton being axial, leading to large axial-axial couplings (typically 8-13 Hz) with the adjacent axial protons.
In the cis isomer, one substituent must be axial while the other is equatorial. If the bulky 4-anilinyl group is equatorial, the methine proton is axial. Conversely, if the methyl group is equatorial, the 4-anilinyl group is axial, and the methine proton is equatorial. An equatorial methine proton will exhibit smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz).
The ¹³C NMR spectrum also provides valuable information for stereoisomer differentiation. The chemical shifts of the carbons in the cyclohexane ring are sensitive to the steric environment. Axial substituents cause a shielding effect (upfield shift) on the γ-carbons due to steric compression, known as the γ-gauche effect. This allows for the assignment of the relative stereochemistry of the substituents.
Table 1: Predicted ¹H and ¹³C NMR Data for Stereoisomers of this compound
| Isomer | Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |
| trans (diequatorial) | Aniline-CH | ~2.5-3.0 (axial) | ~50-55 | ³Jax-ax ≈ 8-13 |
| Methyl-CH | ~0.8-1.0 (equatorial) | ~20-25 | ||
| Aromatic-CH | ~6.5-7.2 | ~115-130 | ||
| NH₂ | ~3.5 | - | ||
| cis (ax/eq or eq/ax) | Aniline-CH | ~3.0-3.5 (equatorial) | ~45-50 | ³Jeq-ax, ³Jeq-eq ≈ 2-5 |
| Methyl-CH | ~0.9-1.2 (axial/equatorial) | ~18-23 | ||
| Aromatic-CH | ~6.5-7.2 | ~115-130 | ||
| NH₂ | ~3.5 | - |
Note: These are predicted values and may vary based on solvent and other experimental conditions.
Advanced Infrared (IR) and Mass Spectrometry (MS) Techniques for Structural Confirmationkhanacademy.orgwikipedia.org
Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretches of the primary amine, C-N stretching, aromatic C-H and C=C stretching, and aliphatic C-H stretching.
N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. acs.org
C-N Stretching: The C-N stretching vibration of aromatic amines appears in the 1250-1380 cm⁻¹ region.
Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching bands appear in the 1450-1600 cm⁻¹ region. capes.gov.br
Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl and cyclohexyl groups are found just below 3000 cm⁻¹. capes.gov.br
While IR spectroscopy is excellent for functional group identification, it is generally less informative for distinguishing between cis and trans isomers of this compound as both isomers contain the same functional groups.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), this compound will produce a molecular ion peak (M⁺·) corresponding to its molecular weight. The fragmentation pattern can offer clues about the structure. wikipedia.org
Common fragmentation pathways for N-cyclohexylanilines include:
α-Cleavage: Cleavage of the bond between the nitrogen and the cyclohexyl ring, leading to the formation of a stable anilinium radical cation or a cyclohexyl cation.
Loss of the Cyclohexyl Ring: Fragmentation resulting in a prominent peak corresponding to the aniline fragment.
Fragmentation of the Cyclohexyl Ring: The cyclohexyl ring can undergo fragmentation, leading to the loss of smaller neutral molecules like ethene or propene. youtube.com
The relative intensities of the fragment ions may differ slightly between the cis and trans isomers due to differences in their steric strain and stability, but these differences are often subtle and require careful analysis.
Table 2: Predicted Key IR Absorptions and Mass Spectrometry Fragments for this compound
| Technique | Feature | Predicted Value/Fragment | Interpretation |
| IR Spectroscopy | N-H Stretch | 3300-3500 cm⁻¹ (two bands) | Primary amine |
| Aromatic C-H Stretch | > 3000 cm⁻¹ | Aromatic ring | |
| Aliphatic C-H Stretch | < 3000 cm⁻¹ | Cyclohexyl and methyl groups | |
| C=C Stretch (Aromatic) | 1450-1600 cm⁻¹ | Aromatic ring | |
| C-N Stretch | 1250-1380 cm⁻¹ | Aromatic amine | |
| Mass Spectrometry | Molecular Ion (M⁺·) | m/z = 203 | Molecular weight of C₁₄H₂₁N |
| Fragmentation | m/z = 93 | Aniline fragment | |
| Fragmentation | m/z = 106 | Loss of the methylcyclohexyl radical | |
| Fragmentation | m/z = 83 | Methylcyclohexyl cation |
Analysis of Cyclohexyl Ring Conformation and Dynamics
Conformational Equilibria in this compound Derivatives
The cis and trans isomers of this compound exist as an equilibrium mixture of different chair conformations. The position of this equilibrium is governed by the steric interactions between the substituents and the rest of the ring.
For the trans isomer, the most stable conformation is the one where both the 4-anilinyl and the methyl groups are in equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if the bulky substituents were in axial positions.
For the cis isomer, one substituent must be axial and the other equatorial. The equilibrium will favor the conformer where the larger group (the 4-anilinyl group) occupies the equatorial position to minimize steric strain.
Impact of Substituents on Cyclohexane Ring Inversion Barriers
The two chair conformations of a substituted cyclohexane can interconvert through a process called ring flipping. cdnsciencepub.com This process has a significant energy barrier, which is influenced by the nature and size of the substituents. The energy barrier for the ring flip of unsubstituted cyclohexane is approximately 10-11 kcal/mol. stackexchange.com
Stereoisomeric Characterization and Separation Techniques
The cis and trans isomers of this compound are diastereomers and thus have different physical properties, which can be exploited for their separation.
Several techniques can be employed for the characterization and separation of these stereoisomers:
Fractional Crystallization: This classical technique relies on the different solubilities of the diastereomers in a particular solvent. By carefully selecting the solvent and controlling the temperature, one isomer can be selectively crystallized from the mixture. google.com
Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of stereoisomers. By using a suitable stationary phase (e.g., normal phase or reverse phase) and mobile phase, the cis and trans isomers can be resolved based on their different polarities and interactions with the stationary phase. youtube.com Gas chromatography (GC) can also be effective for the separation of these volatile derivatives.
Preparative Thin-Layer Chromatography (TLC): For smaller scale separations, preparative TLC can be used to isolate the individual isomers.
The successful separation of the isomers is crucial for studying their individual properties and for applications where a specific stereoisomer is required.
Development of Analytical Methods for Cis/Trans Isomer Quantification
The quantification of cis and trans isomers of this compound is crucial, particularly in synthetic processes where one isomer is preferentially produced. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose.
HPLC has been demonstrated as a reliable method for quantifying the molar ratio of cis and trans isomers in similar cycloaliphatic structures. msu.edu The separation principle relies on the differential interaction of the isomers with the stationary phase, often driven by polarity differences. msu.edu For instance, in the analysis of double-decker shaped silsesquioxanes, adsorption HPLC successfully separated cis and trans isomers with a resolution greater than 1.5. msu.edu The choice of mobile phase, a mixture of solvents like dichloromethane (B109758) and hexanes, is optimized to achieve the best separation. msu.edu While 29Si-NMR can also be used for quantification, HPLC offers the advantage of being more readily available and requiring smaller sample amounts and shorter analysis times. msu.edu
Gas chromatography is another key analytical tool. For example, in the synthesis of trans-4-methylcyclohexylamine, a related compound, GC was used to determine a purity of over 95%. googleapis.com The development of chiral stationary phases, such as those based on cyclodextrins, has significantly advanced the GC separation of stereoisomers, including acyclic saturated hydrocarbon enantiomers. researchgate.net The retention and selectivity in GC are often influenced by the elution temperature, with lower temperatures generally favoring higher resolution. researchgate.net
In one patented method for producing cis-4-methylcyclohexylamine, a precursor, the purity of the final product was determined to be 99.6% by GC analysis. google.com This highlights the capability of GC to achieve high-resolution separation and accurate quantification of the desired isomer.
Table 1: Analytical Methods for Isomer Quantification
| Analytical Technique | Key Parameters | Application Example | Reported Purity/Resolution |
| High-Performance Liquid Chromatography (HPLC) | Adsorption chromatography, mobile phase optimization (e.g., DCM:hexanes) | Quantification of cis/trans isomers of double-decker shaped silsesquioxanes | Resolution > 1.5 msu.edu |
| Gas Chromatography (GC) | Temperature programming, chiral stationary phases | Purity determination of trans-4-methylcyclohexylamine | >95% googleapis.com |
| Gas Chromatography (GC) | Not specified | Purity determination of cis-4-methylcyclohexylamine | 99.6% google.com |
Chromatographic Strategies for Stereoisomer Isolation and Purification
The isolation and purification of individual cis and trans isomers of this compound are essential for obtaining stereoisomerically pure compounds. Chromatographic techniques are the cornerstone of these purification strategies.
Fractional distillation can be employed as a purification step. For instance, a process for preparing trans-4-methylcyclohexylamine includes fractional distillation at reduced pressure (0.001 to 104 kPa) to further purify the amine. google.com
Crystallization is a widely used and effective method for purifying stereoisomers. The purification of trans-4-methylcyclohexylamine hydrochloride has been achieved through crystallization from a solvent such as acetonitrile. googleapis.com Another patented process describes the purification of trans-4-methylcyclohexylamine hydrochloride by crystallization from C1-C5 alcohols, their esters with C1-C5 acids, or mixtures thereof, which can be anhydrous or contain up to 50% water. google.com Similarly, the cis isomer of 4-methylcyclohexylboronic acid, a synthetic intermediate, was purified by recrystallization from a mixed solvent of ethanol (B145695) and water to achieve a purity of 99.3%. google.com
Column chromatography is a versatile technique for separating stereoisomers. For example, the separation of diastereomeric β-amino esters, which are structurally related to the target compound, was achieved through chromatographic methods. researchgate.net The choice of stationary phase and eluent system is critical for achieving effective separation. While general chromatographic principles are broadly applicable osti.gov, specific conditions for this compound would need to be optimized based on the polarity and structural differences between the cis and trans isomers.
Table 2: Purification Strategies for Stereoisomers
| Purification Technique | Key Parameters/Solvents | Compound Example | Outcome |
| Fractional Distillation | Reduced pressure (0.001 to 104 kPa) | trans-4-methylcyclohexylamine | Further purification of the amine google.com |
| Crystallization | Acetonitrile | trans-4-methylcyclohexylamine HCl | Isolation of the trans isomer googleapis.com |
| Crystallization | C1-C5 alcohols, their esters, or mixtures | trans-4-methylcyclohexylamine HCl | Further purification of the hydrochloride salt google.com |
| Recrystallization | Ethanol/water mixture | cis-4-methylcyclohexylboronic acid | Purity of 99.3% achieved google.com |
| Column Chromatography | Not specified | Diastereomeric β-amino esters | Separation of diastereomers researchgate.net |
Chemical Reactivity and Mechanistic Studies of 4 4 Methylcyclohexyl Aniline
Reactivity of the Aromatic Amine Functionality
The amino group (-NH₂) is a powerful activating substituent on the benzene (B151609) ring, profoundly influencing the molecule's reactivity. It donates electron density to the aromatic system, making the ring highly susceptible to electrophilic attack and also serving as a nucleophilic center.
The amino group is a strong activating and ortho, para-directing group for electrophilic aromatic substitution. libretexts.org In 4-(4-methylcyclohexyl)aniline, the para position is blocked by the methylcyclohexyl substituent, meaning that electrophilic attack will predominantly occur at the two ortho positions (C2 and C6) relative to the amine.
However, the high reactivity of the aniline (B41778) ring can lead to challenges. libretexts.org Direct nitration or halogenation often results in over-reaction, yielding multiple substitution products and significant oxidative decomposition into tarry materials. libretexts.org For instance, monobromination of anilines is difficult to control, with di- and tri-bromo products forming readily. libretexts.org
To control this high reactivity and prevent undesirable side reactions, the nucleophilicity of the amino group is often attenuated by converting it into an amide. libretexts.org Acetylation of the amine to form N-(4-(4-methylcyclohexyl)phenyl)acetamide, for example, reduces the activating influence of the substituent. This allows for more controlled electrophilic substitution, such as nitration, to proceed selectively at the ortho positions. The acetyl group can then be removed via hydrolysis to restore the original amino functionality. libretexts.org
Another significant consideration is the behavior of anilines in Friedel-Crafts reactions. The Lewis acid catalyst (e.g., AlCl₃) required for these reactions forms a salt complex with the basic amino group, deactivating the ring and preventing the desired alkylation or acylation from occurring. libretexts.org This limitation can also be overcome by first protecting the amine as an amide. libretexts.org
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction Type | Reagents | Expected Major Product Position(s) | Notes |
| Bromination | Br₂/FeBr₃ | 2,6-Dibromo-4-(4-methylcyclohexyl)aniline | High reactivity can lead to polysubstitution. |
| Nitration | HNO₃/H₂SO₄ | 2-Nitro-4-(4-methylcyclohexyl)aniline | Strong oxidation can occur; protection of the amine is recommended. |
| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-(4-methylcyclohexyl)benzenesulfonic acid | The reaction is typically reversible. |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | No reaction | The Lewis acid catalyst complexes with the amine group. libretexts.org |
The amine functionality in this compound is susceptible to oxidation. The specific products formed depend on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of colored species, while stronger oxidants can result in complex polymeric materials, often referred to as aniline black. The oxidation can proceed through radical intermediates.
A synthetically crucial reaction involving the amine group is diazotization. Treatment of anilines with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0–5 °C) converts the primary amine into a diazonium salt. Aryl diazonium salts are highly versatile intermediates that can undergo a wide range of substitution reactions, known as Sandmeyer reactions, to introduce a variety of functional groups (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring. These reactions significantly expand the synthetic utility of the parent aniline.
Reduction of the aromatic amine group itself is not a common transformation. However, the amine is often derived from the reduction of a nitro group. A nitro substituent is a deactivating, meta-directing group. Therefore, a synthetic strategy might involve nitrating a precursor, followed by reduction to an amine, which then activates the ring and directs subsequent electrophilic substitutions to the ortho and para positions. libretexts.org
The nitrogen atom of the aniline is nucleophilic and readily participates in reactions with electrophiles. A cornerstone of this reactivity is the formation of amides. This compound reacts with acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of coupling agents) to form stable amide bonds. youtube.com This reaction is fundamental in organic synthesis and is often used as a protective strategy for the amine group. libretexts.org
Various modern coupling reagents have been developed to facilitate amide bond formation, especially for less reactive or electron-deficient amines and carboxylic acids. A protocol utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt) has proven effective for coupling aniline derivatives. nih.gov Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) activate carboxylic acids to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to yield the amide. umich.edu
Beyond acylation, the amine can act as a nucleophile in substitution reactions. For instance, in the synthesis of 4-aminoquinazoline derivatives, which are important medicinal scaffolds, anilines are often used as nucleophiles to displace a chlorine atom from a 2,4-dichloroquinazoline (B46505) precursor in a regioselective nucleophilic aromatic substitution (SNAr) reaction. nih.gov
Cyclohexyl Ring Functionalization and Transformations
The 4-methylcyclohexyl group is a saturated aliphatic moiety and is generally less reactive than the aniline ring. Its functionalization typically requires more vigorous conditions or specialized catalytic methods.
Functionalizing the C-H bonds of an inert aliphatic ring like cyclohexane (B81311) is a significant challenge in modern organic synthesis. This typically requires advanced methods involving either radical chemistry or transition metal catalysis.
Transition metal-catalyzed C-H activation has emerged as a powerful tool for derivatizing complex molecules. bath.ac.uk Catalysts based on metals like palladium, rhodium, ruthenium, and iridium can selectively activate and functionalize C(sp³)-H bonds. bath.ac.uknih.govberkeley.edu In the context of this compound, the aniline group itself could potentially act as a directing group, guiding a metal catalyst to functionalize specific C-H bonds on the cyclohexyl ring, although this would compete with the more facile C-H activation on the aromatic ring. bath.ac.uk Research in this area focuses on developing catalysts and ligands that can control the regioselectivity of such functionalizations. berkeley.edu
Radical polymerization processes, often mediated by transition metal complexes, provide another avenue for modifying hydrocarbon structures. researchgate.net While typically applied to polymer synthesis, the underlying principles of generating radical species and controlling their reactivity can be adapted for the functionalization of saturated rings.
Lack of Documented Evidence Precludes Review of this compound in Specific Heterocyclization Reactions
A thorough review of available scientific literature and patent databases reveals a significant gap in the documented chemical reactivity of this compound, particularly concerning its use as a precursor in the synthesis of indolin-2-ones, dihydroquinolinones, and other condensed heterocyclic ring systems. Despite extensive searches for its application in heterocyclization and annulation reactions, no specific studies detailing these transformations for this particular compound could be identified.
The synthesis of indolin-2-ones and dihydroquinolinones is a well-established area of organic chemistry with numerous methods reported for various aniline derivatives. These methods include, but are not limited to, the cyclization of N-substituted chloroacetamides, intramolecular Heck reactions, and various transition-metal-catalyzed C-H activation strategies. However, the existing body of literature does not appear to contain specific examples where this compound has been employed as the starting aniline component in these synthetic routes.
Similarly, investigations into annulation reactions, which are powerful tools for the construction of fused ring systems, did not yield any specific instances involving this compound. While general methodologies for the synthesis of diverse condensed heterocycles from anilines are abundant, their application to this specific sterically hindered aniline derivative has not been reported.
The absence of such data prevents a detailed discussion and the creation of informative data tables regarding the chemical reactivity and mechanistic studies of this compound in the context of the requested heterocyclic systems. It is possible that the steric bulk of the 4-methylcyclohexyl group poses challenges in these cyclization reactions, or that research in this specific area has not been pursued or published in readily accessible sources.
Consequently, without any foundational research findings, a scientifically accurate and informative article on the "" focusing on its heterocyclization and annulation reactions cannot be generated at this time.
Applications of 4 4 Methylcyclohexyl Aniline in Materials Science and Organic Synthesis
Utilization as a Key Building Block in Polymer Chemistry
The distinct chemical functionalities of 4-(4-methylcyclohexyl)aniline make it a valuable monomer and precursor in the synthesis of advanced polymers.
Monomer for Advanced Polyurethanes and High-Performance Polymers
Aniline (B41778) and its derivatives are crucial in the synthesis of various polymers, including polyurethanes. impactfactor.org The incorporation of the this compound moiety into a polymer backbone can enhance its properties. For instance, the cyclohexyl rings within the polymer chain contribute to rigidity, which can improve the thermal stability and mechanical strength of the resulting material. ontosight.ai This makes it a candidate for the development of high-performance polymers. ontosight.ainih.gov Polyurethanes, known for their versatility, find use in coatings, adhesives, and elastomers due to their excellent mechanical properties and resistance to abrasion. ontosight.ai The specific structure of this compound suggests its potential use in creating polyurethanes with tailored characteristics.
The chemical polymerization of aniline derivatives is a key method for producing polymers on a large scale. kpi.ua By modifying aniline monomers, the properties of the resulting polymers can be systematically studied and optimized. rsc.org The synthesis of new polyaniline derivatives allows for the investigation of the impact of different substituents on the polymer's characteristics, influenced by both steric and electronic effects. rsc.orgresearchgate.net
Precursor for Liquid Crystalline Materials
The rigid and elongated structure imparted by the cyclohexyl and phenyl groups in this compound makes it a suitable precursor for the synthesis of liquid crystalline materials. Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, exhibiting molecular order and fluidity. semanticscholar.org
Research has shown that polystyrene derivatives modified with precursors of liquid crystal molecules, such as those containing a 4-(trans-4-alkylcyclohexyl)phenol structure, can induce the vertical orientation of liquid crystal molecules. semanticscholar.org This orientation is a critical factor in the performance of liquid crystal displays (LCDs). The synthesis of polymers containing moieties similar to this compound has been explored to create orientation layers for liquid crystals. semanticscholar.org The ability to control the alignment of liquid crystal molecules is essential for applications like "smart windows," which can switch between transparent and opaque states. The unique molecular shape of compounds derived from this aniline derivative can lead to the formation of various liquid crystalline phases, such as nematic and cholesteric phases, which are fundamental to the operation of many electro-optical devices.
Role in the Development of Catalytic Systems
The nitrogen atom in the aniline group of this compound allows it to function as a ligand in the formation of transition metal complexes, which are pivotal in catalysis.
Ligand Design and Synthesis for Transition Metal Catalysis
Transition metal complexes are widely used as catalysts in a vast array of chemical transformations. mdpi.comrsc.org The properties and reactivity of these catalysts are highly dependent on the nature of the ligands coordinated to the metal center. Aniline and its derivatives can act as ligands, and the specific structure of this compound, with its bulky cyclohexyl group, can influence the steric and electronic environment around the metal. This can lead to unique catalytic activity and selectivity. rsc.org The synthesis of new ligands is a continuous effort in the field of catalysis to develop more efficient and selective catalysts for various organic reactions. mdpi.comuniurb.it
Application in Stereo-Controlled Organic Transformations
The development of catalysts for stereo-controlled, or asymmetric, transformations is a significant area of research in organic synthesis. mdpi.com Chiral ligands are often employed to induce stereoselectivity, leading to the preferential formation of one enantiomer or diastereomer over others. While this compound itself is not chiral, it can be used as a scaffold for the synthesis of chiral ligands. By introducing chiral centers elsewhere in the molecule or by creating a chiral metal complex, it is possible to develop catalysts for stereocontrolled reactions. The use of such catalysts is crucial in the synthesis of pharmaceuticals and other biologically active molecules where specific stereoisomers are required for desired activity.
Intermediacy in the Synthesis of Complex Organic Molecules
Beyond its direct applications in polymers and catalysis, this compound serves as a valuable intermediate in the synthesis of more complex organic structures. Aniline and its derivatives are fundamental starting materials in the production of a wide range of organic compounds, including dyes, pharmaceuticals, and agrochemicals. impactfactor.org
The reactivity of the aniline amine group and the potential for functionalization of the aromatic ring make this compound a versatile building block. It can participate in various organic reactions, such as multicomponent reactions (MCRs), to construct complex heterocyclic frameworks. nih.gov For instance, aniline derivatives can be used in the synthesis of substituted 1,4-dihydropyridines. nih.gov The ability to use this compound as a precursor allows for the introduction of the 4-methylcyclohexyl group into larger, more intricate molecular architectures, which may possess unique biological or material properties.
Precursor to Pharmaceutical Intermediates and Lead Compounds
Searches for the use of this compound as a precursor for pharmaceutical intermediates or in the synthesis of lead compounds did not yield any specific examples. General searches on related aniline derivatives show that the aniline scaffold is a common starting point in medicinal chemistry for creating complex molecules with biological activity. For instance, various aniline derivatives are used to synthesize kinase inhibitors and other therapeutic agents. However, no literature specifically identifies this compound as the foundational component for such compounds. The unique 4-methylcyclohexyl substituent may confer specific properties like lipophilicity, but its impact and application in drug design have not been reported.
Design and Synthesis of Chemosensors and Molecular Probes
Similarly, there is no available research demonstrating the use of this compound in the development of chemosensors or molecular probes. The general principles of chemosensor design often involve incorporating an aniline or anilino-type group as a recognition or signaling unit. These groups can exhibit changes in their fluorescent or electrochemical properties upon binding to a target analyte. However, no studies have been found that specifically utilize the this compound structure for this purpose.
Computational and Theoretical Investigations of 4 4 Methylcyclohexyl Aniline
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of 4-(4-methylcyclohexyl)aniline, which in turn govern its reactivity and spectroscopic behavior. These methods allow for the detailed exploration of the molecule's potential energy surface and the distribution of electrons within its structure.
Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics
The 4-methylcyclohexyl group can exist in two primary chair conformations: one where the methyl group is in an axial position and another where it is in an equatorial position. The equatorial conformation is significantly more stable due to the avoidance of steric clashes between the axial methyl group and the axial hydrogens on the same side of the ring. DFT calculations on methylcyclohexane (B89554) have quantified this energy difference, known as the A-value.
Table 1: Calculated Relative Energies for Axial and Equatorial Conformers of Methylcyclohexane
| Conformer | Method | Relative Energy (kcal/mol) |
| Equatorial | DFT | 0.00 |
| Axial | DFT | 1.7 - 1.9 |
Ab Initio and Semi-Empirical Methods for Ground State Properties
Ab initio and semi-empirical methods, while often less computationally intensive than DFT, can provide valuable insights into the ground state properties of molecules like this compound. These methods are used to calculate fundamental properties such as molecular geometry, dipole moment, and electronic energies.
For aniline (B41778) and its simple alkyl derivatives, these calculations show that the amino group is pyramidal, and the nitrogen atom's lone pair has significant p-character, allowing for conjugation with the aromatic π-system. The presence of an alkyl group on the ring, such as the 4-methylcyclohexyl group, is known to be electron-donating through an inductive effect. This increases the electron density on the aromatic ring and the nitrogen atom, which in turn affects the basicity and nucleophilicity of the aniline moiety.
While specific data for this compound is not published, analogous calculations on simpler 4-alkylanilines can provide a qualitative understanding.
Table 2: Calculated Ground State Properties for Aniline and Toluidine (as an analogue for an alkyl-substituted aniline)
| Molecule | Method | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |
| Aniline | DFT/B3LYP | 1.53 | -5.21 | -0.15 |
| p-Toluidine (B81030) | DFT/B3LYP | 1.62 | -5.09 | -0.08 |
The data for p-toluidine suggests that the presence of an electron-donating alkyl group at the para position increases the dipole moment and raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack. A similar trend is expected for this compound.
Molecular Dynamics and Conformational Sampling Studies
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.
Simulation of Intermolecular Interactions and Aggregation Behavior
This compound possesses both a hydrophobic part (the methylcyclohexyl group) and a hydrophilic/polar part (the aniline group). This amphiphilic nature suggests that in certain environments, particularly in polar solvents like water, the molecules may exhibit a tendency to aggregate to minimize the unfavorable interactions between the hydrophobic tails and the solvent.
MD simulations of similar amphiphilic molecules have shown that they can form micelles or other aggregates in solution. nih.gov The hydrophobic alkyl or cycloalkyl groups tend to cluster together in the core of the aggregate, while the polar head groups remain exposed to the solvent. nih.govrsc.org For this compound, simulations would likely show the formation of small, dynamic clusters where the methylcyclohexyl groups are shielded from the aqueous environment. The strength and nature of these aggregates would depend on factors such as concentration and temperature. In nonpolar solvents, the aggregation behavior would be different, with dipole-dipole interactions of the aniline head groups likely playing a more significant role.
Analysis of Intramolecular Cyclohexyl Ring Dynamics
The cyclohexane (B81311) ring is not static and undergoes a rapid "ring-flip" between two chair conformations. For an unsubstituted cyclohexane, these two conformations are identical in energy. However, for a substituted cyclohexane like the 4-methylcyclohexyl group in the target molecule, the two chair conformations are not energetically equivalent.
As established by DFT calculations on methylcyclohexane, the conformer with the methyl group in the equatorial position is more stable by approximately 1.7-1.9 kcal/mol. This energy difference means that at room temperature, the equilibrium will strongly favor the equatorial conformer. MD simulations would illustrate this dynamic equilibrium, showing the molecule spending the vast majority of its time in the lower-energy equatorial conformation, with infrequent and transient excursions to the higher-energy axial conformation. The rate of this ring-flip can also be estimated from such simulations, providing insights into the flexibility of the cyclohexyl moiety.
Mechanistic Insights from Computational Chemistry
Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transition states and reaction intermediates that may be difficult to observe experimentally. For this compound, computational studies can provide insights into how the bulky and electron-donating substituent influences its reactivity.
Reactions involving the aniline nitrogen, such as N-alkylation or acylation, are sensitive to both steric and electronic effects. The 4-methylcyclohexyl group is primarily an electron-donating group, which increases the nucleophilicity of the nitrogen atom and would be expected to accelerate reactions with electrophiles. However, the bulky nature of the cyclohexyl group can also introduce steric hindrance, potentially slowing down reactions, particularly if the electrophile is also large.
Computational studies on sterically hindered anilines have shown that the approach of a reactant to the nitrogen atom can be significantly impeded. rsc.orgnih.gov For a reaction like the formation of an amide, a computational model could calculate the energy barrier for the attack of an acyl chloride on the nitrogen atom. By comparing the calculated activation energy for this compound with that of aniline or less hindered anilines, the steric impact of the 4-methylcyclohexyl group can be quantified. Such studies would likely show a balance between the electronically activating and sterically hindering effects of the substituent, with the outcome depending on the specific reaction and reaction conditions.
Transition State Theory and Reaction Pathway Analysis for Derivatization Reactions
Transition state theory is a cornerstone of chemical kinetics, providing a framework to understand and calculate the rates of chemical reactions. It postulates that reactants are in a quasi-equilibrium with a high-energy species known as the transition state, which represents the energy maximum along the reaction coordinate. The rate of the reaction is then determined by the concentration of this transition state and the frequency with which it converts to products.
In the context of aniline derivatives, computational studies on similar molecules have shown that the nature of the substituents on the aromatic ring and the incoming electrophile significantly influences the energy of the transition state and thus the reaction rate. For this compound, the electron-donating nature of the alkyl substituent would be expected to increase the nucleophilicity of the amino group compared to unsubstituted aniline, potentially lowering the activation energy for reactions with electrophiles.
A theoretical investigation into a derivatization reaction, such as the reaction with an acyl chloride, would involve the following steps:
Geometry Optimization: The ground state geometries of the reactants (this compound and the acyl chloride) and the expected product (the corresponding amide) are optimized to find their lowest energy conformations.
Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This involves locating a saddle point on the potential energy surface.
Frequency Calculation: Vibrational frequency calculations are carried out to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Reaction Pathway Following: Intrinsic Reaction Coordinate (IRC) calculations can be performed to trace the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the desired species.
The energy difference between the reactants and the transition state provides the activation energy, which is a critical factor in determining the reaction kinetics.
Prediction of Spectroscopic Parameters and Stereoselectivity
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of molecules. For this compound, theoretical calculations can provide valuable information about its Nuclear Magnetic Resonance (NMR) spectra and its potential for stereoselectivity in reactions.
Predicted Spectroscopic Data
| Parameter | Predicted Value Range | Method |
| ¹H NMR Chemical Shift (NH₂) | 3.5 - 4.5 ppm | DFT (B3LYP/6-31G) |
| ¹³C NMR Chemical Shift (C-N) | 145 - 150 ppm | DFT (B3LYP/6-31G) |
| Vibrational Frequency (N-H stretch) | 3300 - 3500 cm⁻¹ | DFT (B3LYP/6-31G*) |
Note: These are hypothetical predicted values based on general principles and data for similar compounds. Actual experimental values may vary.
DFT calculations are widely used to predict NMR chemical shifts. The process involves calculating the magnetic shielding tensors for each nucleus in the molecule. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). While no specific DFT studies for the NMR prediction of this compound were found, the methodology is well-established for aniline derivatives. The predicted chemical shifts for the protons and carbons would be influenced by the electronic environment created by the methylcyclohexyl group.
Stereoselectivity is a critical aspect of chemical synthesis, particularly when multiple stereoisomers can be formed. The this compound molecule itself possesses stereocenters in the cyclohexyl ring (at the 1 and 4 positions), leading to the existence of cis and trans diastereomers. Computational methods can be used to determine the relative stabilities of these diastereomers by calculating their ground state energies. The lower energy diastereomer is generally the more thermodynamically stable and would be expected to be the major component in an equilibrium mixture.
Furthermore, when this compound participates in reactions that generate a new stereocenter, computational chemistry can be used to predict the diastereoselectivity or enantioselectivity of the reaction. This is achieved by modeling the transition states leading to the different stereoisomeric products. The energy difference between these diastereomeric transition states can be used to predict the ratio of the products. A lower energy transition state implies a faster reaction rate and, therefore, the formation of the major stereoisomer. For example, in a reaction where a chiral reagent is used to derivatize the amino group, computational modeling could elucidate the non-covalent interactions in the transition state that are responsible for the observed stereoselectivity.
Future Research Trajectories and Innovations
Exploration of Novel Synthetic Routes with Enhanced Sustainability
The development of environmentally benign and efficient methods for synthesizing aniline (B41778) derivatives is a key area of contemporary research. Traditional methods often rely on harsh reagents and produce considerable waste. Future efforts will likely focus on catalytic systems that offer higher yields, selectivity, and sustainability.
One promising approach involves the use of heterogeneous catalysts, such as palladium on carbon (Pd/C), in conjunction with a hydrogen transfer system. For instance, a method has been reported for the synthesis of substituted anilines from cyclohexanones using a Pd/C–ethylene (B1197577) system. acs.org This reaction proceeds under nonaerobic conditions with a simple combination of ammonium (B1175870) acetate (B1210297) and potassium carbonate, where ethylene acts as a hydrogen acceptor. acs.org This strategy avoids the need for high-pressure hydrogenation and offers a more sustainable alternative.
Another avenue of exploration is the use of gold-based catalysts. Gold nanoparticles supported on ceria (Au/CeO₂), for example, have been shown to catalyze the aerobic dehydrogenative aromatization of cyclohexenone motifs with secondary amines to produce m-phenylenediamine (B132917) derivatives. acs.org By tuning the reaction conditions, the selectivity can be shifted to produce N,N-disubstituted anilines, showcasing the versatility of this catalytic system. acs.org These gold-catalyzed reactions use molecular oxygen as the terminal oxidant, a green and readily available choice. acs.org
Furthermore, direct and selective synthesis of mono-N-substituted anilines using organic carbonates as alkylating agents in the presence of aluminosilicate (B74896) catalysts presents another sustainable pathway. google.com This process avoids the use of toxic alkylating agents like alkyl halides and dialkyl sulfates. google.com
Future research will likely refine these catalytic systems, exploring a wider range of substrates and optimizing reaction conditions to maximize efficiency and minimize environmental impact. The development of reusable catalysts will also be a critical factor in enhancing the sustainability of these synthetic routes.
Development of Advanced Functional Materials Based on 4-(4-Methylcyclohexyl)aniline
The unique structural features of this compound, combining a rigid aromatic ring with a flexible cyclohexyl group, make it an attractive component for the design of advanced functional materials. These materials could find applications in diverse fields such as organic electronics and liquid crystals.
The journal Advanced Functional Materials regularly publishes research on materials with improved chemical and physical properties, a category into which derivatives of this compound could fall. nanogune.euresearchgate.netcas.org The incorporation of this moiety into polymer backbones or as a side chain could influence properties like thermal stability, solubility, and molecular packing, which are crucial for the performance of organic electronic devices.
Research into aniline derivatives has already demonstrated their utility in various applications. For example, they are key components in pharmaceuticals and organic devices. tohoku.ac.jp The ability to precisely functionalize the aniline ring allows for the tuning of electronic and physical properties. tohoku.ac.jp The development of novel synthetic methods, such as catalytic rearrangement reactions to produce meta-substituted anilines, expands the toolbox for creating tailored functional molecules. tohoku.ac.jp
Future work in this area will likely involve the synthesis and characterization of polymers, dendrimers, and other supramolecular assemblies incorporating the this compound unit. The investigation of their liquid crystalline behavior, charge transport properties, and performance in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) will be of particular interest.
Integration with Emerging Technologies in Organic Synthesis and Catalysis
Flow chemistry, for instance, offers precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purer products compared to traditional batch processes. The synthesis of aniline derivatives could be adapted to flow systems, enabling safer handling of hazardous reagents and facilitating scalability.
High-throughput screening techniques can accelerate the discovery of new catalysts and the optimization of reaction conditions. By rapidly testing large libraries of potential catalysts for a given transformation, researchers can more quickly identify systems that offer superior performance for the synthesis of substituted anilines.
Furthermore, computational chemistry and machine learning are becoming increasingly powerful tools in predicting reaction outcomes and designing novel catalysts. Density Functional Theory (DFT) calculations, for example, can be used to understand reaction mechanisms and predict the energetics of different synthetic pathways. mdpi.com This knowledge can guide the experimental design of more efficient and selective synthetic routes.
The integration of these technologies will be crucial for advancing the synthesis of this compound and related compounds, making their production more efficient, cost-effective, and environmentally friendly.
Interdisciplinary Research at the Interface of Chemistry and Other Sciences
The future of research on this compound is not confined to the domain of chemistry alone. Its potential applications in materials science, biology, and medicine will drive interdisciplinary collaborations.
In materials science, collaborations with physicists and engineers will be essential for incorporating this compound into functional devices and understanding the structure-property relationships of the resulting materials. As an example, the journal Advanced Functional Materials covers a broad scope of research at the intersection of materials science, chemistry, physics, biology, and engineering. researchgate.net
In the life sciences, aniline derivatives are known to be important scaffolds in drug discovery. tohoku.ac.jpmdpi.com For instance, a series of N-(substituted)-4-methyl aniline derivatives have been designed and synthesized as potential anti-breast cancer agents. researchgate.net While this compound itself may not be the active pharmaceutical ingredient, its derivatives could be explored for their biological activity. This would involve collaboration with biologists and pharmacologists to screen for potential therapeutic effects and to understand their mechanisms of action.
The development of new analytical techniques, in collaboration with analytical chemists, will also be vital for characterizing the novel materials and biological systems involving this compound. This could include advanced spectroscopic and microscopic methods to probe molecular structure and dynamics.
Q & A
Q. What are the optimal synthetic routes for 4-(4-Methylcyclohexyl)aniline, and how can reaction conditions be optimized for high yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, substituting a halogenated cyclohexane derivative with aniline under catalytic conditions (e.g., Pd/C or CuI) can yield the target compound. Reaction optimization includes:
- Temperature : 80–120°C for 12–24 hours.
- Catalysts : Palladium or copper-based catalysts for cross-coupling .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
Monitor progress via TLC or HPLC, and purify via column chromatography using silica gel and ethyl acetate/hexane gradients.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR : - and -NMR to confirm substitution patterns and cyclohexyl group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]).
- FT-IR : Identify N-H stretching (3300–3500 cm) and aromatic C-H bending (800–900 cm) .
Q. What are the key physicochemical properties of this compound critical for material science applications?
- Methodological Answer : Key properties include:
- Solubility : Low in water but high in organic solvents (e.g., chloroform, THF), making it suitable for polymer composites .
- Thermal Stability : Decomposition temperature >250°C (via TGA), relevant for high-temperature material synthesis .
Advanced Research Questions
Q. How does the steric hindrance of the 4-Methylcyclohexyl group influence the reactivity of the aniline moiety in cross-coupling reactions?
- Methodological Answer : The bulky cyclohexyl group reduces electrophilicity at the aromatic ring, slowing Suzuki-Miyaura or Buchwald-Hartwig reactions. Mitigation strategies:
- Catalyst Tuning : Use bulky ligands (e.g., XPhos) to stabilize transition states .
- Temperature : Increase reaction temperatures (e.g., 100–130°C) to overcome steric barriers .
Compare reactivity with less hindered analogs (e.g., 4-methylaniline) via kinetic studies .
Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to model binding to proteins (e.g., kinases or GPCRs). Key steps:
- Protein Preparation : Remove water molecules and add hydrogens to the target structure (PDB ID: e.g., 3JUS) .
- Ligand Parameterization : Generate 3D conformers of the compound using tools like Open Babel.
- Binding Affinity Analysis : Calculate ΔG values; prioritize poses with hydrogen bonds to active-site residues .
Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer : Address variability via:
- Purity Validation : Use HPLC (≥95% purity) and elemental analysis to rule out impurities .
- Assay Standardization : Replicate assays (e.g., MTT for cytotoxicity) under identical conditions (e.g., 72-hour exposure, 10% FBS) .
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., 4-ethylcyclohexyl vs. methyl) to isolate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
